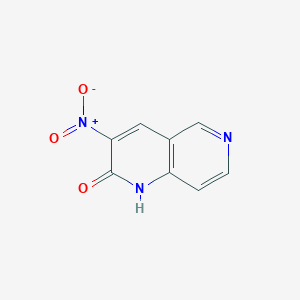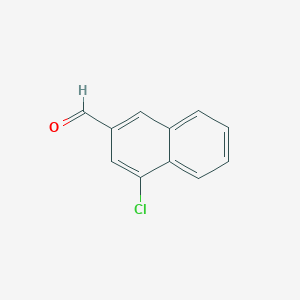
4-Chloronaphthalene-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloronaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthalene-2-carboxaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions
4-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-Chloronaphthalene-2-carboxylic acid.
Reduction: 4-Chloronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloronaphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-Chloronaphthalene-2-carboxaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .
類似化合物との比較
Similar Compounds
1-Chloronaphthalene: A similar compound with a chlorine atom at the 1st position instead of the 4th position.
2-Naphthalenecarboxaldehyde: A compound with an aldehyde group at the 2nd position but without the chlorine substitution.
4-Chlorobenzaldehyde: A simpler aromatic aldehyde with a chlorine atom at the 4th position of a benzene ring
Uniqueness
4-Chloronaphthalene-2-carboxaldehyde is unique due to the combination of the chlorine atom and the aldehyde group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and research applications .
特性
CAS番号 |
107585-81-9 |
|---|---|
分子式 |
C11H7ClO |
分子量 |
190.62 g/mol |
IUPAC名 |
4-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H |
InChIキー |
WOMGPVQGKCPWSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)
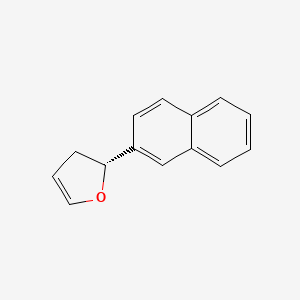
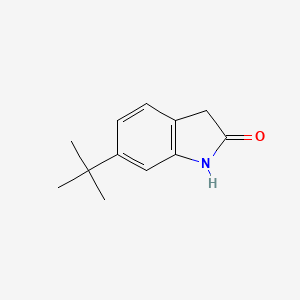




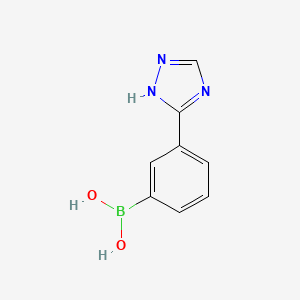
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
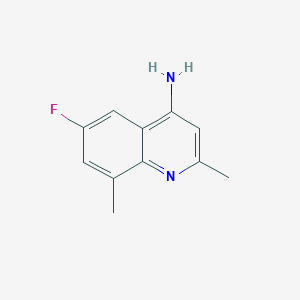
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)

